3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione
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Overview
Description
3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione is a complex organic compound characterized by its unique spirocyclic structure. This compound features a spiro linkage between a diazaspiro undecene core and a thione group, with additional functional groups including a fluorophenyl and a methylbenzoyl moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities and structural novelty.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione typically involves multiple steps:
Formation of the Spirocyclic Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a diazabicyclo compound, under acidic or basic conditions.
Introduction of the Thione Group: The thione group can be introduced via a thiation reaction, often using reagents like Lawesson’s reagent or phosphorus pentasulfide.
Functionalization with Fluorophenyl and Methylbenzoyl Groups: These groups can be added through nucleophilic substitution reactions, where the spirocyclic core is reacted with 4-fluorobenzoyl chloride and 4-methylbenzoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability, as well as purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thione group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, compounds with similar structures have shown potential as enzyme inhibitors or receptor modulators. This compound could be explored for its activity against specific biological targets.
Medicine
In medicinal chemistry, the compound might be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The fluorophenyl and methylbenzoyl groups could enhance binding affinity to specific molecular targets, while the thione group might participate in redox reactions.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but with a chlorine atom instead of fluorine.
3-(4-Fluorophenyl)-1-(4-ethylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-1-(4-methylbenzoyl)-1,4-diazaspiro[4.6]undec-3-ene-2-thione can significantly influence its chemical reactivity and biological activity, potentially offering enhanced stability and specificity in interactions compared to its analogs.
Properties
IUPAC Name |
[2-(4-fluorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.6]undec-1-en-4-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN2OS/c1-16-6-8-18(9-7-16)21(27)26-22(28)20(17-10-12-19(24)13-11-17)25-23(26)14-4-2-3-5-15-23/h6-13H,2-5,14-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUJCFHMJMNNSBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=S)C(=NC23CCCCCC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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